3-N-cyclopentylpyridine-2,3-diamine
Description
Historical Context and Evolution of Pyridine-2,3-diamine Chemistry
The chemistry of pyridine (B92270) derivatives has a rich history, with the initial isolation of pyridine itself from coal tar in the 19th century. The synthesis of substituted pyridines has since evolved from classical condensation reactions to more sophisticated and regioselective methodologies. The preparation of the parent 2,3-diaminopyridine (B105623) has been a subject of study for many years, with early methods often involving multi-step and sometimes low-yielding processes.
Initial syntheses of 2,3-diaminopyridine involved the reduction of 2-amino-3-nitropyridine (B1266227) using various reducing agents such as iron in acidified ethanol (B145695) or tin and hydrochloric acid. nih.govorgsyn.orgchemicalbook.com Another approach involved the amination of 3-aminopyridine (B143674) with sodamide or the treatment of 2-chloro-3-aminopyridine with ammonia (B1221849). orgsyn.org A significant advancement was the development of a method starting from the readily available 2-aminopyridine (B139424), which proceeds through bromination and nitration, followed by reduction to yield 2,3-diaminopyridine. orgsyn.org More contemporary methods include the catalytic hydrogenation of 2,3-dinitropyridine. google.com A patented process describes the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst. google.com These synthetic advancements have made the pyridine-2,3-diamine scaffold more accessible for further derivatization and exploration in drug discovery programs.
Significance of the Pyridine-2,3-diamine Core as a Synthetic Scaffold
The pyridine-2,3-diamine moiety is a critical precursor for the synthesis of various fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. These bicyclic structures are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including acting as antagonists for various biological receptors. The diamine functionality provides two nucleophilic sites that can readily undergo cyclization reactions with a variety of electrophiles to construct the imidazole (B134444) ring.
The versatility of the pyridine-2,3-diamine scaffold is further highlighted by its use in the synthesis of inhibitors for key enzymes in various disease pathways. For instance, substituted diamino-pyridine derivatives have been patented as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in treating diseases such as cancer and inflammatory disorders. nih.govgolden.com
Strategic Importance of N-Substitution in Heterocyclic Compound Design
The introduction of substituents on the nitrogen atoms of a heterocyclic core, known as N-substitution, is a fundamental strategy in medicinal chemistry for modulating the biological activity and pharmacokinetic properties of a molecule. In the context of pyridine-2,3-diamines, N-substitution can influence several key parameters:
Target Binding: The nature, size, and lipophilicity of the N-substituent can significantly impact the binding affinity and selectivity of the compound for its biological target. For example, the introduction of a cyclopentyl group can provide a balance of lipophilicity and conformational rigidity that may be favorable for fitting into a specific binding pocket.
Physicochemical Properties: N-substitution can alter a compound's solubility, lipophilicity (logP), and metabolic stability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Activity Relationships (SAR): Systematic variation of the N-substituent allows for the exploration of structure-activity relationships, providing valuable insights into the molecular interactions between the drug candidate and its target. Studies on N-substituted piperidin-4-ones have demonstrated the profound impact of N-substitution on anticancer activity. nih.gov
The strategic placement of substituents is crucial. For instance, in the synthesis of N-alkylated 2,3-diaminopyridines, regioselectivity is a key consideration, as alkylation can occur at either the N2 or N3 position, leading to different isomers with potentially distinct biological activities.
Overview of Research Trajectories for 3-N-Cyclopentylpyridine-2,3-diamine and Related Analogues
While specific research dedicated to this compound is not extensively published in publicly available literature, its structural features suggest potential research avenues based on the activities of analogous compounds. The presence of the N-cyclopentyl group is a notable feature, as cycloalkyl groups are often incorporated into drug candidates to enhance binding affinity and metabolic stability.
Research on related N-substituted pyridine-2,3-diamines and other heterocyclic systems provides a strong rationale for the investigation of this compound and its analogues. For example, a patent for PI3K inhibitors includes a broad class of substituted diamino-pyridine derivatives, suggesting that compounds with N-cycloalkyl substituents could be of interest in this area. nih.gov Furthermore, studies on N-cycloalkyl derivatives of other heterocyclic systems have demonstrated potent anticancer and antibacterial activities. nih.gov
The likely research trajectory for this compound would involve its synthesis and subsequent evaluation in various biological assays, particularly those where the parent pyridine-2,3-diamine scaffold has shown promise. This would include screening for activity as a kinase inhibitor, an anticancer agent, or as a precursor for more complex heterocyclic systems with potential therapeutic applications. The exploration of its utility in the synthesis of novel imidazo[4,5-b]pyridines would also be a logical line of investigation.
The following table presents data on the biological activities of some N-substituted pyridine derivatives, illustrating the potential of this class of compounds.
| Compound Class | N-Substituent | Biological Activity | Target/Assay | Reference |
| Diaminopyrimidine Derivatives | Various aliphatic and aromatic amines | Anticancer activity | Various cancer cell lines | nih.gov |
| Diaminopyrimidine Derivatives | Isobutenyl, Phenyl | Inhibition of Bacillus anthracis | Dihydrofolate reductase (DHFR) | chemijournal.com |
| Pyridine Derivatives | Sulfonyl-containing groups | Anticancer activity | A2780, MCF-7, and HCT-116 cell lines | chemijournal.com |
| Pyridine-based Heterocycles | Various | Anticancer activity | Liver cancer cell line HEPG2 | researchgate.netresearchgate.net |
| Diaminopyrido[2,3-d]pyrimidines | Substituted benzyl | Inhibition of DHFR from various pathogens | P. carinii, T. gondii, M. avium | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMFGIHAQLZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735161 | |
| Record name | N~3~-Cyclopentylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-74-2 | |
| Record name | N~3~-Cyclopentylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-N-cyclopentylpyridine-2,3-diamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 N Cyclopentylpyridine 2,3 Diamine and Its Derivatives
Established Synthetic Pathways for Pyridine-2,3-diamines
The foundational pyridine-2,3-diamine structure can be synthesized through several reliable methods, primarily involving the amination of halogenated pyridines or the reduction of nitropyridine precursors. These pathways provide the necessary intermediates for further functionalization.
Amination of Halogenated Pyridine (B92270) Precursors
One common approach to synthesizing pyridine-2,3-diamines involves the amination of 2-halopyridine derivatives. For instance, 3-amino-2-chloropyridine (B31603) can undergo amination with aqueous ammonia (B1221849) in the presence of a catalyst, such as copper sulfate, under elevated temperature and pressure to yield 2,3-diaminopyridine (B105623). orgsyn.orggoogle.com This method is advantageous as it starts from readily available materials. orgsyn.org Another strategy involves the Buchwald-Hartwig amination, where a 2-bromo-3-nitropyridine (B22996) can first be reduced at the nitro group, followed by a palladium-catalyzed amination at the 2-position using a protected ammonia equivalent like benzophenone (B1666685) imine. The choice of ligand, such as Xantphos, is critical for achieving the desired regioselectivity in this type of cross-coupling reaction.
Reduction-Based Approaches from Nitropyridine Derivatives
Reduction of a nitro group is a fundamental transformation in the synthesis of aminopyridines. sci-hub.st A widely used method for preparing 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.orgchemicalbook.com This reduction can be accomplished using various reagents, including iron in acidified ethanol (B145695) or stannous chloride in hydrochloric acid. orgsyn.orgchemicalbook.com Catalytic hydrogenation is another effective method, often employing palladium on carbon (Pd/C) as the catalyst. google.comgoogle.com For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using this approach. google.com The choice of reducing agent and reaction conditions can be optimized to ensure high yields and purity of the final product. sci-hub.stgoogle.com For instance, the reduction of some nitropyridines can be enhanced by ultrasound irradiation, leading to increased yields and easier product isolation. researchgate.net
Targeted Synthesis of N-Cyclopentylpyridine-2,3-diamine
To synthesize the target compound, 3-N-cyclopentylpyridine-2,3-diamine, the cyclopentyl group must be selectively introduced onto one of the amino groups of the pyridine-2,3-diamine core. This is typically achieved through N-alkylation strategies or by incorporating the cyclopentyl group earlier in the synthetic sequence.
N-Alkylation Strategies for Introducing the Cyclopentyl Moiety
N-alkylation is a direct method for introducing the cyclopentyl group onto the pyridine-2,3-diamine scaffold. ncert.nic.in This can be achieved by reacting the diamine with a cyclopentyl halide (e.g., cyclopentyl bromide) or another suitable electrophile. The reaction conditions, such as the choice of base and solvent, are crucial for controlling the regioselectivity and preventing over-alkylation. ncert.nic.inresearchgate.net For instance, in the synthesis of related N-substituted amines, the reaction of an amine with an alkyl halide is a common alkylation method. ncert.nic.in In some cases, reductive amination can also be employed, where an amine is reacted with a ketone or aldehyde in the presence of a reducing agent. researchgate.net For example, reductive amination of various aldehydes has been used to synthesize substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.netnih.gov
One-Pot Synthetic Procedures and Multicomponent Reactions
One-pot syntheses and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like N-substituted pyridine-2,3-diamines. thieme-connect.comcore.ac.uknih.gov These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential manner, avoiding the need for isolation of intermediates. acs.orgorganic-chemistry.org For example, a one-pot, three-component cyclocondensation process has been developed for the synthesis of polysubstituted pyridines by reacting a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Similarly, a base-catalyzed three-component reaction of ynals, isocyanates, and amines or alcohols can provide highly decorated pyridine derivatives. organic-chemistry.org While not directly reported for this compound, these methodologies could potentially be adapted by using cyclopentylamine (B150401) as one of the components.
Optimization of Reaction Parameters (e.g., catalysts, solvents, temperature)
The efficiency and selectivity of the synthetic routes to this compound and its derivatives are highly dependent on the optimization of reaction parameters.
Catalysts: The choice of catalyst is critical in many of the key transformations. For reduction reactions of nitropyridines, palladium on carbon (Pd/C) is a common and effective catalyst. google.com In amination reactions, copper-based catalysts or palladium complexes with specific ligands like Xantphos are employed to control regioselectivity and reaction efficiency. google.com For multicomponent reactions, catalysts can range from simple bases like DIPEA to metal catalysts such as those derived from rhodium or palladium. thieme-connect.comorganic-chemistry.orgnih.gov
Solvents: The solvent can significantly influence reaction outcomes. For instance, in N-alkylation reactions, polar aprotic solvents like THF are often used. researchgate.netmdpi.com In some multicomponent reactions for pyridine synthesis, toluene (B28343) has been found to be an effective solvent. thieme-connect.com The choice of solvent can affect solubility, reaction rates, and even the reaction pathway.
Temperature: Temperature is a key parameter that is often optimized to balance reaction rate and selectivity. Amination reactions may require elevated temperatures, for example, up to 130°C. google.com In contrast, some reduction and alkylation steps may be performed at room temperature or even lower to minimize side reactions. mdpi.comclockss.org
Interactive Data Table: Optimization of Reaction Parameters
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Amination | CuSO₄·5H₂O | Aqueous Ammonia | 130 | 56 | google.com |
| Reduction | Pd/C | Methanol | 25-30 | - | google.com |
| Reduction | SnCl₂·2H₂O | Concentrated HCl | 35-40 | - | google.com |
| One-Pot Pyridine Synthesis | TMEDA | Toluene | - | Good | thieme-connect.com |
| N-Alkylation | - | THF | -78 to RT | 61 (overall) | mdpi.com |
| Pyridine Synthesis | DIPEA | THF | - | up to 89 | organic-chemistry.org |
Recent Advances in Metal-Free and Green Chemistry Approaches for N-Substituted Pyridine Diamines
The development of synthetic routes that adhere to the principles of green chemistry is a paramount objective in modern organic synthesis. These principles emphasize the reduction of waste, elimination of hazardous reagents, and the use of renewable resources and energy-efficient processes. In the context of synthesizing N-substituted pyridine diamines, such as this compound, recent research has shifted towards metal-free catalytic systems and environmentally benign methodologies. These approaches not only mitigate the environmental impact associated with traditional heavy metal catalysts but also often provide improved efficiency, selectivity, and safety.
While specific literature detailing a dedicated green synthesis for this compound is not abundant, established green and metal-free protocols for analogous N-alkylation and C-N bond-forming reactions can be applied. Key strategies include direct reductive amination under green conditions, microwave-assisted synthesis, and innovative "borrowing hydrogen" methodologies.
A primary and highly viable green strategy for the synthesis of this compound is the direct reductive amination of 2,3-diaminopyridine with cyclopentanone (B42830). Traditional reductive amination often involves toxic hydrides or high-pressure hydrogenation with metal catalysts. Modern, greener alternatives focus on using milder reducing agents, biodegradable catalysts, and minimizing solvent use. researchgate.net Thiamine hydrochloride (Vitamin B1), for instance, has been demonstrated as an effective and biodegradable catalyst for the one-pot reductive amination of various aldehydes and amines under solvent-free conditions. researchgate.net
The general transformation would involve the condensation of 2,3-diaminopyridine with cyclopentanone to form a Schiff base or enamine intermediate, which is then reduced in situ. The selectivity of alkylation at the 3-amino group over the 2-amino group is a critical consideration, influenced by the steric and electronic environment of the two amino groups. The 2-amino group's proximity to the pyridine nitrogen can influence its nucleophilicity, potentially favoring substitution at the 3-position.
Several green catalytic systems can be proposed for this transformation, as detailed in the table below.
Table 1: Potential Green and Metal-Free Conditions for Reductive Amination
| Catalyst System | Reducing Agent | Solvent | Key Advantages |
|---|---|---|---|
| Thiamine Hydrochloride researchgate.net | Sodium Borohydride | Solvent-free | Biodegradable catalyst, excellent yields, simple procedure. |
| No Catalyst | Hydrosilatrane | Toluene | Metal-free, mild conditions, high functional group tolerance. |
| Montmorillonite K-10 Clay nih.gov | (Self-reduction) | Ethanol / Solvent-free | Reusable catalyst, rapid reaction under microwave irradiation. nih.gov |
Microwave-assisted organic synthesis (MAOS) represents another cornerstone of green chemistry that is highly applicable to the synthesis of N-substituted pyridine diamines. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. rsc.orgjocpr.com For the synthesis of this compound, a mixture of 2,3-diaminopyridine and cyclopentanone, potentially adsorbed onto a solid support like Montmorillonite K-10 clay, could be subjected to microwave irradiation to facilitate the condensation and subsequent cyclization or rearrangement steps in a solvent-free manner. nih.gov
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant, atom-economical approach for N-alkylation that uses alcohols as alkylating agents. rsc.org In a metal-free context, pyridine itself has been shown to act as a biomimetic hydrogen shuttle. rsc.orgrsc.org In this scenario, cyclopentanol (B49286) would be oxidized in situ to cyclopentanone, which then undergoes reductive amination with 2,3-diaminopyridine. The hydrogen "borrowed" for the initial oxidation is then returned in the final reduction step, with water being the sole byproduct. This process avoids the need for external reducing agents and utilizes a readily available alcohol feedstock.
Furthermore, one-pot, multi-component reactions (MCRs) are increasingly employed for the green synthesis of complex heterocyclic systems. While not directly yielding the target compound, the synthesis of related pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridine (B104079) derivatives using reusable, nanostructured catalysts under solvent-free conditions highlights the potential of these strategies. mdpi.com Such approaches could be adapted in the future for the direct construction of N-substituted diaminopyridine frameworks.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Diaminopyridine |
| Cyclopentanone |
| Thiamine Hydrochloride |
| Sodium Borohydride |
| Hydrosilatrane |
| Montmorillonite K-10 |
| Pyridine |
| Cyclopentanol |
| 2-Amino-3-cyanopyridine |
Chemical Transformations and Derivatization Chemistry of 3 N Cyclopentylpyridine 2,3 Diamine Scaffolds
Cyclization Reactions for Fused Heterocyclic Ring Systems
The ortho-diamine arrangement on the pyridine (B92270) core of 3-N-cyclopentylpyridine-2,3-diamine is a key structural feature that enables the construction of various fused heterocyclic frameworks. These reactions typically proceed through condensation with bifunctional electrophiles, leading to the formation of five- or six-membered rings fused to the pyridine.
Synthesis of Imidazo[4,5-b]pyridine Frameworks
The most prominent cyclization reaction involving 2,3-diaminopyridine (B105623) scaffolds is the formation of the imidazo[4,5-b]pyridine ring system, a core structure found in numerous biologically active compounds. The reaction of this compound with various one-carbon electrophiles, such as carboxylic acids or aldehydes, yields N-cyclopentyl-substituted imidazo[4,5-b]pyridines.
When reacting with carboxylic acids, the condensation is typically promoted by dehydrating agents like polyphosphoric acid (PPA) or by heating at high temperatures (the Phillips condensation). The reaction involves an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring.
Alternatively, reaction with aldehydes first forms a Schiff base with the more nucleophilic primary amino group at the 2-position, which then undergoes oxidative cyclization to afford the imidazo[4,5-b]pyridine. A variety of oxidizing agents can be employed for this step.
These synthetic strategies offer a direct route to a library of 2-substituted-3-cyclopentyl-3H-imidazo[4,5-b]pyridines, which are valuable for further chemical exploration and biological screening.
Table 1: Synthesis of 2-Substituted-3-cyclopentyl-3H-imidazo[4,5-b]pyridines
| Reagent | Conditions | Product |
| Carboxylic Acid (R-COOH) | Polyphosphoric Acid (PPA), Heat | 2-R-3-cyclopentyl-3H-imidazo[4,5-b]pyridine |
| Aldehyde (R-CHO) | Oxidizing Agent (e.g., NaHSO₃), Heat | 2-R-3-cyclopentyl-3H-imidazo[4,5-b]pyridine |
Formation of Other Polycyclic Aromatic Nitrogen Heterocycles
Beyond the prevalent imidazo[4,5-b]pyridine synthesis, the this compound scaffold can be utilized to construct other fused heterocyclic systems, thereby expanding its chemical diversity.
One such transformation is the reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to form pyrazino[2,3-b]pyridine derivatives. This condensation reaction typically occurs under acidic or neutral conditions and proceeds by the sequential formation of two imine bonds, followed by cyclization to yield the fully aromatic pyrazine (B50134) ring fused to the pyridine core.
Another important class of fused heterocycles accessible from this diamine are the triazolo[4,5-b]pyridines. These can be synthesized by reacting this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). mdpi.comchemrxiv.org This reaction proceeds via diazotization of the primary amino group at the 2-position, followed by intramolecular cyclization of the resulting diazonium salt onto the adjacent secondary amino group to form the fused triazole ring. mdpi.com This provides a direct route to 3-cyclopentyl-3H- mdpi.comchemrxiv.orgchemicalbook.comtriazolo[4,5-b]pyridine.
Table 2: Synthesis of Other Fused Heterocycles
| Reagent | Conditions | Product |
| α-Dicarbonyl (R-CO-CO-R') | Acetic Acid, Heat | 6,7-disubstituted-N-cyclopentyl-pyrazino[2,3-b]pyridine |
| Nitrous Acid (HONO) | NaNO₂, HCl, 0-5 °C | 3-cyclopentyl-3H- mdpi.comchemrxiv.orgchemicalbook.comtriazolo[4,5-b]pyridine |
Functional Group Interconversions on the Diamine and Pyridine Moieties
In addition to forming new rings, the amino groups and the pyridine nitrogen of the this compound scaffold can undergo various functional group interconversions, allowing for fine-tuning of the molecule's properties.
Oxidation Pathways of Amino Groups
The amino groups of this compound, as well as the pyridine ring nitrogen, are susceptible to oxidation. Treatment with oxidizing agents can lead to several products depending on the reagent and reaction conditions.
Mild oxidation, for example with meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of the corresponding pyridine N-oxide. researchgate.net This transformation increases the electron deficiency of the pyridine ring and can alter the reactivity of the molecule in subsequent reactions. The biological oxidation of similar 2,4-diamino-6-substituted pyrimidines has been shown to result in N-oxides, mediated by cytochrome P450 dependent systems. rsc.org
More vigorous oxidation could potentially lead to the formation of nitro derivatives, although this often requires harsh conditions. Alternatively, oxidative dimerization is a possible pathway under certain conditions. nih.gov
Reduction Strategies for Derived Functional Groups
Reduction reactions are crucial for transforming functional groups introduced through other reactions, particularly nitro groups. For instance, if a nitro group is introduced onto the imidazo[4,5-b]pyridine framework (synthesized as described in 3.1.1), it can be readily reduced to an amino group.
A common method for this transformation is catalytic hydrogenation, using hydrogen gas in the presence of a palladium on carbon (H₂/Pd-C) catalyst. rsc.org This method is generally high-yielding and chemoselective, leaving other functional groups intact. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed to achieve this reduction. masterorganicchemistry.com The resulting amino-substituted imidazo[4,5-b]pyridine can then be used for further derivatization, such as diazotization or acylation.
Table 3: Reduction of a Derived Nitro-Imidazo[4,5-b]pyridine
| Starting Material | Reagent | Conditions | Product |
| Nitro-3-cyclopentyl-3H-imidazo[4,5-b]pyridine | H₂/Pd-C | Methanol, RT | Amino-3-cyclopentyl-3H-imidazo[4,5-b]pyridine |
| Nitro-3-cyclopentyl-3H-imidazo[4,5-b]pyridine | Fe / Acetic Acid | Ethanol (B145695), Reflux | Amino-3-cyclopentyl-3H-imidazo[4,5-b]pyridine |
Acylation and Amidation Reactions
The amino groups of this compound are nucleophilic and readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides. nih.gov These reactions are typically carried out in the presence of a base, like pyridine or triethylamine, which acts as a scavenger for the acid byproduct (e.g., HCl). vedantu.com
Depending on the stoichiometry of the acylating agent, either mono- or di-acylation can be achieved. The primary amino group at the 2-position is generally more reactive and would be expected to acylate first. This allows for the selective introduction of acyl groups, which can serve as protecting groups or as handles for further modification.
Amidation reactions with carboxylic acids can also be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.
Table 4: Acylation of this compound
| Reagent | Conditions | Product |
| Acyl Chloride (R-COCl) | Pyridine, CH₂Cl₂ | Mono- or Di-acylated product |
| Acid Anhydride ((RCO)₂O) | Triethylamine, THF | Mono- or Di-acylated product |
| Carboxylic Acid (R-COOH) | EDC, HOBt, DMF | Mono- or Di-amidated product |
Charge Transfer Complex Formation and Associated Reactivity
Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in the development of a new absorption band in the electronic spectrum. tandfonline.com The diaminopyridine moiety in this compound, with its electron-rich amino substituents, is expected to act as an effective electron donor in the presence of suitable electron acceptors.
Studies on analogous compounds, such as 4-dimethylaminopyridine (B28879) (4-DMAP), have demonstrated the formation of stable 1:1 charge transfer complexes with strong electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netresearchgate.net These complexes exhibit distinct charge transfer bands in the visible region of the electromagnetic spectrum, and their stability is influenced by the polarity of the solvent. researchgate.netresearchgate.net For instance, the complex between 4-DMAP and DDQ shows greater stability in more polar solvents like acetonitrile (B52724) compared to methanol. researchgate.net
The formation of the CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the diaminopyridine derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This interaction can be characterized spectroscopically, with the appearance of new, often intense, color.
While direct experimental data for this compound is not available, the table below provides representative data for a charge transfer complex formed with a related diaminopyridine derivative, illustrating the typical spectroscopic properties.
Table 1: Spectroscopic Data for a Representative Charge Transfer Complex
| Donor | Acceptor | Solvent | Molar Ratio | λmax (nm) | Formation Constant (K_CT) (M⁻¹) |
|---|
Data derived from studies on analogous compounds. researchgate.net
The reactivity of these charge transfer complexes can lead to subsequent chemical reactions. The partial transfer of charge can activate either the donor or acceptor molecule, facilitating further transformations.
Schiff Base Formation and Coordination Chemistry
The vicinal diamino groups of this compound provide ideal sites for condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov
The reaction of 2,3-diaminopyridine with various aldehydes has been shown to yield either mono- or di-condensed Schiff bases, or in some cases, cyclized products such as 4-azabenzimidazoles, depending on the reaction conditions and the nature of the aldehyde. youtube.comoiccpress.com For instance, the reaction with salicylaldehyde (B1680747) can lead to the formation of a tetradentate Schiff base ligand. nih.gov
These Schiff base ligands, containing both nitrogen and potentially other donor atoms (like oxygen from a hydroxyaldehyde), are excellent chelating agents for a wide range of metal ions. The resulting metal complexes have diverse coordination geometries and properties, influenced by the nature of the metal ion and the ligand. researchgate.net
Research on Schiff bases derived from 2,3-diaminopyridine has demonstrated the formation of stable complexes with transition metals such as Cu(II), Ni(II), Fe(III), and Ru(II). researchgate.netnih.gov The coordination typically involves the azomethine nitrogen and other donor atoms present in the ligand backbone. The geometry of these complexes can range from tetrahedral to octahedral, depending on the coordination number of the metal and the stoichiometry of the complex. researchgate.netnih.gov
The table below summarizes the characteristics of some representative metal complexes formed with Schiff bases derived from 2,3-diaminopyridine, which serve as a model for the expected coordination chemistry of Schiff bases from this compound.
Table 2: Representative Metal Complexes of Schiff Bases Derived from 2,3-Diaminopyridine
| Schiff Base Ligand (derived from) | Metal Ion | Molecular Formula of Complex | Proposed Geometry |
|---|---|---|---|
| 2,3-Diaminopyridine and Pyrrole-2-carboxaldehyde | Cu(II) | [Cu(L)Cl₂] | Not specified |
| 2,3-Diaminopyridine and Pyrrole-2-carboxaldehyde | Fe(III) | [Fe(L)Cl₃] | Not specified |
| 2,3-Diaminopyridine and 2-Hydroxy-1-naphthaldehyde | Ni(II) | [Ni(L)₂] | Not specified |
| 2,3-Diaminopyridine and Pyridoxal | Cu(II) | [Cu(L)] | Tetrahedral |
L represents the Schiff base ligand. Data is based on studies of analogous 2,3-diaminopyridine derivatives. researchgate.netnih.gov
The formation of these metal complexes can be confirmed by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by magnetic susceptibility measurements. researchgate.netresearchgate.netnih.gov The coordination of the azomethine nitrogen to the metal center is typically evidenced by a shift in the C=N stretching frequency in the IR spectrum. researchgate.net
Advanced Spectroscopic and Structural Characterization of N Cyclopentylpyridine 2,3 Diamine Compounds
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis:There are no available mass spectra to confirm the molecular weight of 3-N-cyclopentylpyridine-2,3-diamine or to analyze its fragmentation behavior under mass spectrometric conditions.
Until research on the synthesis and characterization of this compound is conducted and published, a detailed article on its spectroscopic properties cannot be constructed.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and obtaining structural information about thermally labile molecules. For pyridine-2,3-diamine, ESI-MS in positive ion mode would protonate the basic nitrogen atoms of the pyridine (B92270) ring or the amino groups.
While specific ESI-MS data for this compound is not documented in the searched literature, experimental data for the parent molecule, 2,3-diaminopyridine (B105623), is available. In positive ion mode ESI, 2,3-diaminopyridine readily forms the protonated molecule, [M+H]⁺. The collision cross-section (CCS) for this ion, which provides information about its shape in the gas phase, has been experimentally determined to be 118.5 Ų using drift tube ion mobility spectrometry with nitrogen as the buffer gas. nih.gov This value offers a baseline for comparison with its N-substituted derivatives. The introduction of a cyclopentyl group would increase the mass-to-charge ratio (m/z) and likely alter the collision cross-section due to the increased size and conformational flexibility of the molecule.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Ionization Mode | Adduct | Experimental Collision Cross Section (Ų) |
| 2,3-Diaminopyridine | C₅H₇N₃ | 109.13 | ESI+ | [M+H]⁺ | 118.5 |
Table 1: ESI-MS Data for 2,3-Diaminopyridine.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the supramolecular architecture.
A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the parent compound, 2,3-diaminopyridine, has been determined and provides a model for the expected molecular geometry and hydrogen-bonding patterns. nih.gov The crystallographic data for 2,3-diaminopyridine reveals how the molecules pack in the solid state, highlighting the roles of the amino groups and the pyridine nitrogen in forming hydrogen bond networks. The substitution of a cyclopentyl group onto one of the amino nitrogens would significantly impact this packing, introducing steric bulk that would likely disrupt or alter the hydrogen-bonding motifs observed in the parent structure.
| Compound Name | Formula | CCDC Number | Crystal System | Space Group | Key Features |
| 2,3-Diaminopyridine | C₅H₇N₃ | 841314 | Orthorhombic | Pca2₁ | Hydrogen-bonded network |
Table 2: X-ray Crystallography Data for 2,3-Diaminopyridine.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like pyridine derivatives, the absorption bands typically correspond to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.
Studies on 2,3-diaminopyridine in dimethyl sulfoxide (B87167) (DMSO) show that its UV-Vis absorption spectrum is characterized by an increase in absorbance with increasing concentration. researchgate.net The introduction of a cyclopentyl group, an electron-donating alkyl substituent, on one of the amino groups in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2,3-diaminopyridine. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level. The electronic transitions in these molecules can also be influenced by the formation of charge-transfer complexes, which can be studied using UV-Vis spectroscopy. researchgate.net
| Compound | Solvent | λmax (nm) | Observations |
| 2,3-Diaminopyridine | DMSO | Not specified | Absorbance increases with concentration researchgate.net |
Table 3: UV-Vis Spectroscopy Data for 2,3-Diaminopyridine.
Computational Chemistry and Theoretical Investigations of 3 N Cyclopentylpyridine 2,3 Diamine Systems
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netrepositorioinstitucional.mx It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's stability and reactivity. researchgate.net For a molecule like 3-N-cyclopentylpyridine-2,3-diamine, DFT calculations could provide optimized geometries, electronic energies, and the distribution of electron density.
Several concepts derived from DFT, such as dipole moments and hardness, help in determining the reactivity of different sites within a molecule. repositorioinstitucional.mx The choice of functional, like B3LYP, is crucial as it has been shown to provide accurate electronic properties for related heterocyclic systems like thiadiazolines. repositorioinstitucional.mx
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a significant indicator of molecular reactivity and stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in studies of arylazo nicotinates, the HOMO-LUMO energy gap was found to have a strong correlation with antibacterial efficacy. researchgate.net Applying this to this compound, FMO analysis would identify the most probable sites for electron donation and acceptance, providing insights into its potential chemical reactions and interactions. The distribution of HOMO and LUMO across the pyridine (B92270) ring, the amino groups, and the cyclopentyl substituent would reveal their respective roles in the molecule's electronic behavior.
Table 1: Illustrative Frontier Molecular Orbital Data from Related Heterocyclic Compounds This table presents example data from studies on other compounds to illustrate the type of information generated by FMO analysis.
| Compound Class | Example Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |
|---|---|---|---|---|---|
| Hydrazide Derivatives | Compound 3b | - | - | 3.36 | researchgate.net |
| Hydrazide Derivatives | Compound 3k | - | - | 2.27 | researchgate.net |
| Pyridine Derivatives | Compound 5d | - | - | 3.33 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color spectrum to represent different potential values on the electron density surface. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups due to the lone pairs of electrons, making them sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential. This analysis is crucial for understanding non-covalent interactions, which are key to molecular recognition and binding to biological targets. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including conformational changes and interactions with its environment. nih.govmdpi.com This technique has become essential for understanding macromolecular structure-to-function relationships. nih.gov
For this compound, MD simulations could explore its conformational landscape, revealing the preferred spatial arrangements of the flexible cyclopentyl group relative to the pyridine ring. Furthermore, simulations in an aqueous environment would shed light on its solvation and how water molecules interact with the amino and pyridine nitrogen atoms. When studying potential drug candidates, MD simulations are used to assess the stability of a ligand-protein complex over time, providing insights beyond the static picture offered by docking. mdpi.comresearchgate.net For example, simulations of protein-ligand complexes can reveal stable structures with fluctuations typically between 0.20 nm and 0.35 nm after an initial stabilization period. mdpi.com
Molecular Docking Studies for Ligand-Biomolecule Binding Interactions (e.g., enzymes, nucleic acids)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). mdpi.comimpactfactor.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose the binding mode of a potential drug at the molecular level. nih.gov The output of a docking study includes a binding score, which estimates the binding affinity, and a detailed visualization of the interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
Given the structural similarities of this compound to known kinase inhibitors and other biologically active molecules, molecular docking could be employed to explore its potential as a therapeutic agent. researchgate.net For example, studies on substituted pyrimidine-2,4-diamines have used docking to investigate their inhibitory activity against Plasmodium falciparum dihydrofolate reductase. nih.gov Similarly, docking this compound into the active sites of various enzymes could identify potential biological targets and elucidate the key interactions driving its binding, such as hydrogen bonds formed by the diamino groups.
Table 2: Example Docking Scores from Studies on Analogous Heterocyclic Compounds This table shows representative binding affinity data from molecular docking studies on related compounds, illustrating the typical outputs of such analyses.
| Compound Class | Target Protein | Example Compound | Docking Score (kcal/mol) | Source |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyridine | α-amylase | Compound 4e | -7.43 | nih.gov |
| Quinoline-Pyrido[2,3-d]pyrimidinones | Antimicrobial Protein | Compound 10 | -7.20 to -11.70 | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov By developing a mathematical model based on a set of known compounds (a training set), QSAR can be used to predict the activity of new, untested molecules. tandfonline.com
For analogues of this compound, QSAR studies have been instrumental. For instance, a study on 2-aminopyridine (B139424) derivatives as nitric oxide synthase inhibitors developed a QSAR model with a high correlation coefficient (r2 = 0.8172), indicating a strong predictive ability. nih.gov Similarly, robust 3D-QSAR models (COMFA and COMSIA) were developed for 2-aminopyridine derivatives as potential JAK2 inhibitors. tandfonline.com These models help identify which structural features (e.g., steric, electronic, hydrophobic) are crucial for activity. A QSAR study on this compound analogues could guide the design of more potent compounds by identifying favorable and unfavorable substitutions on the pyridine ring or the cyclopentyl moiety.
Table 3: Illustrative Statistical Data from QSAR Models of Analogous Compounds This table provides examples of statistical parameters used to validate QSAR models for compounds structurally related to the subject of this article. | Compound Series | QSAR Model Type | Correlation Coefficient (r²) | Cross-validated r² (q²) | Predictive r² (pred_r²) | Source | | --- | --- | --- | --- | --- | | 2-Aminopyridine Derivatives | 2D-QSAR (PCR) | 0.8172 | 0.7347 | 0.7258 | nih.gov | | 2-Aminopyridine Derivatives | 3D-QSAR (COMFA) | 0.919 | 0.606 | - | tandfonline.com | | 2-Aminopyridine Derivatives | 3D-QSAR (COMSIA) | 0.992 | 0.641 | - | tandfonline.com |
Mechanistic Insights from Computational Reaction Pathway Modeling
Computational reaction pathway modeling is used to investigate the detailed mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway a reaction will follow. rsc.org This provides fundamental insights into reaction kinetics and thermodynamics, helping to optimize reaction conditions and predict product formation.
For a molecule like this compound, computational modeling could be used to explore its synthesis routes. For example, a study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) used quantum chemical calculations to map all stages of the reaction, including Michael addition and cyclization, identifying the energy barriers for each step. rsc.org A similar approach could be applied to the synthesis of this compound to understand the influence of different reagents and catalysts on the reaction outcome. Such studies are also critical in understanding potential metabolic pathways if the compound is considered for pharmaceutical applications.
Biological and Biomedical Research Perspectives on Pyridine 2,3 Diamine Scaffolds
Exploration as Pharmacophores in Drug Discovery Research
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry due to its ability to form various interactions with biological targets. nih.govnih.govrsc.org Pyridine-based compounds have demonstrated a wide range of pharmacological activities, leading to their use as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.govnih.gov The incorporation of a pyridine nucleus can enhance the pharmacological activity and improve the water solubility of drug candidates. nih.gov The versatility of the pyridine ring allows for easy functionalization, enabling the synthesis of large libraries of compounds for screening and lead optimization. nih.gov
The pyridine-2,3-diamine scaffold, a specific iteration of the broader pyridine class, offers unique structural features for drug design. The presence of two amino groups ortho to each other on the pyridine ring provides opportunities for chelation with metal ions and the formation of multiple hydrogen bonds with target proteins. This arrangement can be crucial for the binding affinity and selectivity of a drug molecule. While extensive research exists on pyridine derivatives in general, the specific exploration of the pyridine-2,3-diamine scaffold as a central pharmacophore is an area of growing interest.
In Vitro Antimicrobial Activity Studies
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown significant promise in this area. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Various pyridine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyridine derivatives have shown high antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains like Staphylococcus aureus. nih.gov Other studies have reported on pyridine compounds that are effective against B. subtilis, S. aureus, P. aeruginosa, and E. coli, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov The introduction of different substituents on the pyridine ring can significantly influence the antibacterial spectrum and potency.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Type | Bacterial Strains | Activity (MIC) | Reference |
|---|---|---|---|
| Pyridine derivatives | Staphylococcus aureus | 0.5 μg/mL | nih.gov |
| Pyridine derivatives | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 μg/mL | nih.gov |
| Pyridine-benzothiazole hybrids | P. aeruginosa, E. coli, S. aureus | Poor to fair activity | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, pyridine-containing compounds have also been investigated for their antifungal potential. Several synthesized pyridine derivatives have demonstrated good antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govalliedacademies.org For example, some nicotinic acid benzylidene hydrazide derivatives have shown antifungal activity comparable to the standard drug fluconazole. nih.gov Hybrid compounds incorporating pyridine and other heterocyclic rings, such as benzimidazole, have also exhibited significant antifungal activity against strains like C. albicans. nih.gov
Table 2: Antifungal Activity of Selected Pyridine Derivatives
| Compound Type | Fungal Strains | Activity | Reference |
|---|---|---|---|
| Dodecanoic acid pyridine derivatives | A. niger, C. albicans | Good activity | nih.gov |
| Nicotinic acid benzylidene hydrazide derivatives | C. albicans, A. niger | Comparable to fluconazole | nih.gov |
| Pyridine derivatives | Candida ATCC 9763 | MIC = 8 μg/mL | nih.gov |
| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | C. albicans | MIC = 3.9 µg/mL | nih.gov |
In Vitro Anti-Parasitic Activity
The development of new anti-parasitic drugs is a global health priority. Pyridine-based scaffolds have been explored for their potential in treating parasitic diseases like malaria and trypanosomiasis.
Antimalarial Research (e.g., Plasmodium falciparum)
Malaria, caused by Plasmodium parasites, remains a significant cause of morbidity and mortality worldwide. Several studies have highlighted the potential of pyridine derivatives as antimalarial agents. bohrium.comtandfonline.com For instance, certain pyridine derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with some compounds exhibiting IC50 values in the nanomolar range. bohrium.comtandfonline.com One study reported a thiopicolinamide derivative with an IC50 of 142 nM against P. falciparum. nih.gov The pyridine moiety is a key component of some existing antimalarial drugs, and its incorporation into new chemical entities is a promising strategy for the development of novel treatments. researchgate.net
**Table 3: Antimalarial Activity of Selected Pyridine Derivatives against *Plasmodium falciparum***
| Compound Type | Strain | Activity (IC50) | Reference |
|---|---|---|---|
| Pyridine derivative 2g | RKL9 (CQ-resistant) | 0.0402 µM | bohrium.comtandfonline.com |
| Thiopicolinamide 13i | 3D7 | 142 nM | nih.gov |
| Pyridine-containing DXR inhibitors | 3D7 and Dd2 | EC50 as low as 170 nM | nih.gov |
Anti-trypanosomal Research (e.g., Trypanosoma brucei)
African trypanosomiasis, or sleeping sickness, is caused by the parasite Trypanosoma brucei. Research into new treatments has included the investigation of diamine and aminoalcohol derivatives. nih.gov Studies have shown that certain long-chain 1,2-diamines can inhibit the growth of T. brucei with EC50 values in the submicromolar range. nih.gov These compounds can cause irreversible morphological changes in the parasite, leading to cell death. nih.gov While not directly pyridine-2,3-diamines, the promising activity of these related diamine structures suggests that the diamine functionality is a key pharmacophoric element for anti-trypanosomal activity. This provides a rationale for exploring pyridine-2,3-diamine derivatives as potential anti-trypanosomal agents.
**Table 4: Anti-trypanosomal Activity of Selected Diamine Derivatives against *Trypanosoma brucei***
| Compound Type | Parasite Strain | Activity (EC50) | Reference |
|---|---|---|---|
| Long-chain 1,2-diamines | T. brucei rhodesiense & T. brucei gambiense | Submicromolar range | nih.gov |
| Naphthoquinone derivative B6 | T. brucei rhodesiense | 80 nM | plos.org |
| Tetracyclic iridoids | T. brucei brucei | 0.43 µM - 3.75 µM | nih.gov |
In Vitro Anti-Cancer Activity in Cell Lines
There is no available data on the efficacy of 3-N-cyclopentylpyridine-2,3-diamine against any cancer cell lines.
Inhibition of Kinase Enzymes (e.g., EGFR, PIM-1, PI3Kδ)
No studies have been published that investigate the inhibitory activity of this compound against epidermal growth factor receptor (EGFR), proviral integration site for Moloney murine leukemia virus-1 (PIM-1), phosphoinositide 3-kinase delta (PI3Kδ), or any other kinase enzymes.
Inhibition of Phosphatase Enzymes (e.g., h-TNAP)
Information regarding the potential for this compound to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) or other phosphatase enzymes is not present in the current body of scientific literature.
Modulation of Cell Cycle and Apoptosis Pathways
There is no research available detailing the effects of this compound on cell cycle progression or the induction of apoptosis in any cell type.
In Vitro Anti-Inflammatory Activity
No studies have been found that assess the in vitro anti-inflammatory properties of this compound.
Advanced Applications and Emerging Research Areas for Pyridine 2,3 Diamine Systems
Catalysis and Ligand Design in Organic Synthesis
Pyridine (B92270) derivatives are significant in catalysis, serving as versatile ligands for organometallic compounds and in asymmetric catalysis. nih.gov The basic nature of the pyridine ring allows it to form stable salts and act as a neutralizing agent in chemical reactions. nih.gov
Diamine ligands have been instrumental in advancing copper-mediated cross-coupling reactions, which are crucial for forming C-C, C-N, and C-O bonds. nih.govnih.gov The use of these ligands allows for milder reaction conditions, employing catalytic amounts of copper instead of stoichiometric quantities. nih.govnih.gov These copper-catalyzed reactions are robust and compatible with a wide array of functional groups, making them valuable in the synthesis of complex molecules. nih.gov
Specifically, copper-catalyzed reactions using diamine ligands have been developed for C-N bond formation in substituted aminopyridines. rsc.org The development of efficient N-arylation of aryl halides catalyzed by copper and a suitable diamine ligand has been a significant area of research. rsc.org
C₂-symmetrical diamines and their derivatives are considered promising organocatalysts for asymmetric synthesis. researchgate.net They have been effectively used in various reactions, including aldol, Michael, Mannich, and Diels-Alder reactions. researchgate.net The structure of the diamine catalyst has a significant impact on the mechanism of its catalytic performance. researchgate.net
Functional Materials and Nanomaterials Development
Pyridine-containing aromatic diamines are used as monomers in the synthesis of high-performance polymers like polyimides. researchgate.net The incorporation of a pyridine ring into the polymer backbone can enhance thermal stability and solubility. researchgate.net Furthermore, copper(II) complexes with pyridine-based ligands have been immobilized on functionalized nanoparticles to create heterogeneous catalysts. rsc.org These nanocatalysts have shown excellent catalytic activity in various organic synthesis reactions and can be easily recovered and reused. rsc.org
Research in Carbon Dioxide Capture Technologies
Aminopyridine-based solvents are being investigated for their potential in capturing carbon dioxide (CO₂) from industrial sources. acs.org Certain aminopyridines are liquids that can rapidly bind with CO₂ to form crystalline solids. acs.org These solvents have demonstrated high CO₂ capture capacity and can be regenerated at elevated temperatures. acs.org The ability to separate the CO₂-rich solid product could lead to a reduction in the energy penalty associated with solvent regeneration. acs.org
Additionally, pyridine-containing anion-functionalized ionic liquids have shown significant improvements in CO₂ capture. nih.gov Quantum-chemical calculations and spectroscopic investigations have indicated that multiple-site cooperative interactions between the anion and CO₂ lead to superior capture capacities. nih.gov Diamine-appended metal-organic frameworks are also emerging as promising candidates for carbon capture due to their high selectivity and unique cooperative adsorption mechanisms. nih.gov
Mechanistic Elucidation of Key Reactions Involving N Cyclopentylpyridine 2,3 Diamine and Its Derivatives
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states is fundamental to understanding the stepwise pathway of a chemical transformation. For a compound like 3-N-cyclopentylpyridine-2,3-diamine, this would involve trapping and characterizing transient species or, more commonly, employing computational chemistry to model the energy landscape of a reaction. Techniques such as Density Functional Theory (DFT) could predict the geometries and energies of potential intermediates and the transition states that connect them. However, no such specific computational or experimental studies for this compound have been reported.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of transition states. This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart. For instance, if a C-H bond is broken in the rate-limiting step, replacing hydrogen with deuterium (B1214612) would result in a significantly slower reaction, a phenomenon known as a primary KIE. Secondary KIEs can provide information about changes in hybridization at a particular atom between the reactant and the transition state. While KIE studies are common in mechanistic organic chemistry, no such studies have been published for reactions involving this compound.
Role of Solvents and Catalysts in Reaction Mechanisms
Solvents can influence reaction rates and selectivity through various interactions, such as stabilization of charged intermediates or transition states. Catalysts, on the other hand, provide an alternative, lower-energy reaction pathway. The choice of solvent and catalyst is often crucial for the successful outcome of a reaction. For this compound, one could envision studies exploring how different solvents affect the nucleophilicity of the amino groups or how a particular catalyst might facilitate a desired transformation. For example, in related diamine systems, the choice of solvent has been shown to be critical for achieving high yields and selectivities. However, specific research into these effects for the title compound is lacking.
Regioselectivity and Stereoselectivity Mechanisms
For a molecule with multiple reactive sites like this compound, regioselectivity—the preference for reaction at one site over another—is a key consideration. Similarly, if a reaction can produce stereoisomers, understanding the factors that control stereoselectivity is vital. Mechanistic studies in this area would aim to explain why a particular regio- or stereoisomer is the major product. This is often achieved by comparing the activation energies of the different possible reaction pathways leading to the various products. Again, while these are standard mechanistic inquiries, they have not been specifically applied to or reported for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-N-cyclopentylpyridine-2,3-diamine, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or catalytic hydrogenation. For example, substituting a halogen atom (e.g., bromine) at the pyridine-3 position with cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF) is a viable route. Reaction temperature (80–120°C) and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. Monitoring progress via TLC or HPLC is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR resolves substituent positions and confirms cyclopentyl attachment. High-resolution mass spectrometry (HRMS) verifies molecular weight, while FT-IR identifies amine and aromatic C-N stretches. For crystallographic confirmation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural data .
Q. How does the cyclopentyl group influence the compound’s solubility and reactivity compared to unsubstituted pyridine-diamines?
- The cyclopentyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Steric hindrance from the cyclopentyl ring may slow electrophilic substitution at the pyridine 4-position. Reactivity can be tested via comparative kinetics in SNAr reactions or coordination studies with metal ions .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the binding affinity of this compound with biological targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, while MD simulations assess stability. SAR analysis identifies critical substituents for activity. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with analogs like 5-chloro or trifluoromethyl derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Cross-validate assays under standardized conditions (e.g., pH, temperature) and control for purity (≥95% by HPLC). Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Meta-analyses of structurally similar compounds (e.g., N-cyclohexyl analogs) may clarify structure-activity trends .
Q. What are the challenges in analyzing stereochemical outcomes during functionalization of this compound?
- The planar pyridine ring and cyclopentyl group’s conformational flexibility complicate stereochemical assignments. Use chiral HPLC or VCD spectroscopy to resolve enantiomers. For diastereomers, NOESY NMR or X-ray crystallography can differentiate spatial arrangements .
Q. Which methodologies are optimal for detecting trace impurities in synthesized batches of this compound?
- LC-MS/MS identifies low-abundance impurities (e.g., deaminated byproducts). GC-MS detects volatile contaminants, while 19F NMR (if fluorinated precursors are used) tracks residual reagents. Follow ICH guidelines for validation (LOQ ≤ 0.1%) .
Methodological Notes
- Safety : Handle with nitrile gloves and under fume hoods due to potential toxicity (refer to MSDS for 5-bromo-N-methylpyridine-2,3-diamine analogs) .
- Data Reproducibility : Report detailed reaction conditions (solvent grades, catalyst loadings) and characterization parameters (NMR solvent, referencing standards) to ensure reproducibility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
